Roxithromycin EP Impurity H as the Primary Quality-Influencing Impurity
An evaluation of the impurity profile in domestic roxithromycin samples identified Roxithromycin EP Impurity H as the main impurity influencing the quality of the drug substance. This finding was based on quantitative analysis using the European Pharmacopoeia (EP 7.0) method for related substances [1].
| Evidence Dimension | Impurity significance ranking |
|---|---|
| Target Compound Data | Identified as the main impurity influencing drug quality |
| Comparator Or Baseline | Impurities C and F (identified as other major impurities) |
| Quantified Difference | Ranked highest in impact on drug substance quality |
| Conditions | HPLC analysis per EP 7.0 method on a Waters Symmetry ShieldTM C18 column (150 mm×3.9 mm, 5 μm) |
Why This Matters
This data confirms that 12-Deoxy Roxithromycin is the most critical marker for process control and quality assessment in roxithromycin manufacturing, making its analytical standard indispensable for compliance.
- [1] Journal of Pharmaceutical Analysis. (2015). Evaluation of relativity between impurity profile and synthesis technology of domestic roxithromycin. View Source
